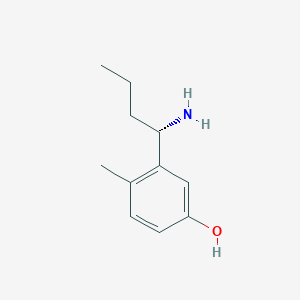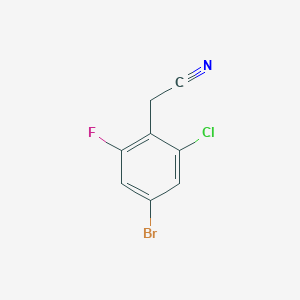
2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrClFN It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile involves the Sandmeyer reaction. This reaction typically starts with an aryl amine, which is converted to a diazonium salt using nitrous acid. The diazonium salt is then reacted with copper(I) bromide, copper(I) chloride, and copper(I) fluoride to introduce the bromine, chlorine, and fluorine substituents, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile has several scientific research applications:
Organic synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluorophenylacetonitrile: Similar structure but lacks the chlorine substituent.
2-(3-Bromo-4-fluorophenyl)acetonitrile: Similar structure but with different positions of the halogen atoms.
Uniqueness
2-(4-Bromo-2-chloro-6-fluorophenyl)acetonitrile is unique due to the specific arrangement of the bromine, chlorine, and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H4BrClFN |
|---|---|
Molekulargewicht |
248.48 g/mol |
IUPAC-Name |
2-(4-bromo-2-chloro-6-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI-Schlüssel |
AXXBGVYKMPJQES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CC#N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


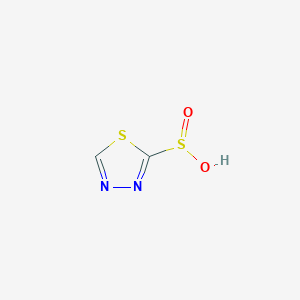
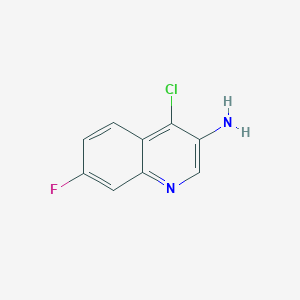
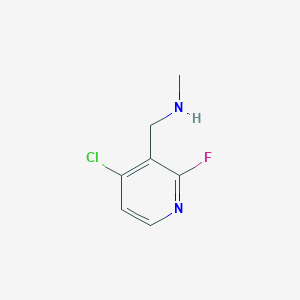

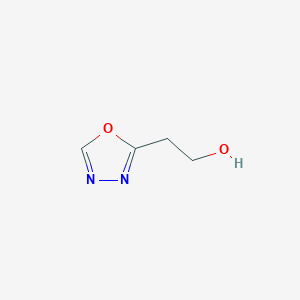
![Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12973385.png)
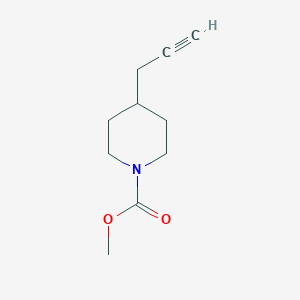
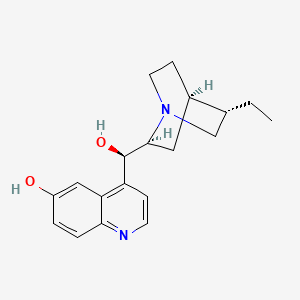
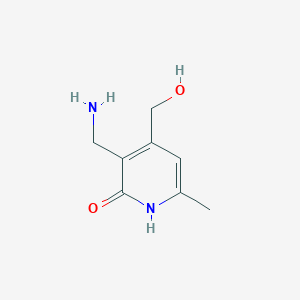
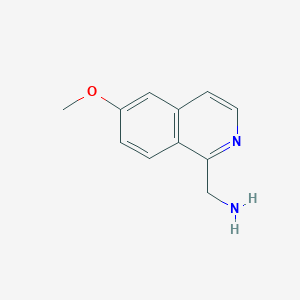
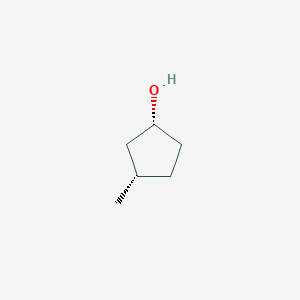
![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
